5-chloro-2-(ethylsulfanyl)-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide
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Overview
Description
5-chloro-2-(ethylsulfanyl)-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide is a complex organic compound that features a pyrimidine ring substituted with a chloro group, an ethylsulfanyl group, and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(ethylsulfanyl)-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available precursors
Formation of Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.
Introduction of Chloro Group: The chloro group can be introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Introduction of Ethylsulfanyl Group: The ethylsulfanyl group can be introduced through nucleophilic substitution reactions using ethylthiol or ethylthiolate salts.
Introduction of Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced through a coupling reaction using trifluoromethylphenylboronic acid and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-(ethylsulfanyl)-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon or iron powder.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon, iron powder
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
5-chloro-2-(ethylsulfanyl)-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of 5-chloro-2-(ethylsulfanyl)-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its bioactivity.
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-(trifluoromethyl)pyridine: Used in the synthesis of various agrochemicals and pharmaceuticals.
5-(trifluoromethyl)isoxazoles: Known for their applications in medicinal chemistry and materials science.
Uniqueness
5-chloro-2-(ethylsulfanyl)-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the ethylsulfanyl group provides additional reactivity and potential for further functionalization.
Properties
IUPAC Name |
5-chloro-2-ethylsulfanyl-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3N3OS/c1-2-23-13-19-7-9(15)11(21-13)12(22)20-10-6-4-3-5-8(10)14(16,17)18/h3-7H,2H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEOXAYYVGXFEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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